3-(3-Chloro-5-fluorophenyl)-1-propene

Medicinal Chemistry Bromodomain Inhibition Cross-Coupling

3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9, MF: C9H8ClF, MW: 170.61 g/mol) is a halogenated aromatic building block featuring an allyl substituent at the 1-position and chloro/fluoro groups at the 3- and 5-positions of the phenyl ring. The compound exists as a liquid with a predicted density of 1.137 g/cm³ and a reported boiling point of 67°C at 5 mmHg.

Molecular Formula C9H8ClF
Molecular Weight 170.61 g/mol
CAS No. 842124-18-9
Cat. No. B1302652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-5-fluorophenyl)-1-propene
CAS842124-18-9
Molecular FormulaC9H8ClF
Molecular Weight170.61 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=CC(=C1)Cl)F
InChIInChI=1S/C9H8ClF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2
InChIKeyUPJHEYDJNWCHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9) Supplier Comparison and Procurement Guide


3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9, MF: C9H8ClF, MW: 170.61 g/mol) is a halogenated aromatic building block featuring an allyl substituent at the 1-position and chloro/fluoro groups at the 3- and 5-positions of the phenyl ring . The compound exists as a liquid with a predicted density of 1.137 g/cm³ and a reported boiling point of 67°C at 5 mmHg . Its substitution pattern—specifically the 3-chloro-5-fluoro arrangement—confers distinct electronic and steric properties that differentiate it from positional isomers and structurally related analogs, making it a targeted intermediate in medicinal chemistry programs, particularly for bromodomain inhibitor development [1].

Why 3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9) Cannot Be Substituted with Generic Analogs


The 3-chloro-5-fluoro substitution pattern on the phenyl ring is not arbitrary: it dictates both the electronic environment for downstream cross-coupling reactivity and the precise spatial orientation of the allyl handle. Positional isomers—including 3-(3-chloro-4-fluorophenyl)-1-propene (CAS 121626-73-1) and 3-(4-chloro-3-fluorophenyl)-1-propene (CAS 842124-20-3)—share the same molecular formula and molecular weight but differ critically in the relative placement of halogen atoms, which alters dipole moment, π-electron density distribution, and steric accessibility of the allyl moiety . In patent-disclosed bromodomain inhibitor scaffolds, the 3-chloro-5-fluoro arrangement is specifically required to achieve productive binding interactions with the bromodomain pocket; substitution with the 3-chloro-4-fluoro or 4-chloro-3-fluoro isomer would misalign the allyl vector and perturb key hydrophobic contacts [1]. Additionally, mono-halogenated analogs such as 3-(3-chlorophenyl)-1-propene (CAS 3840-17-3) lack the fluorine atom necessary for modulating metabolic stability and lipophilicity in medicinal chemistry applications . Consequently, generic interchange with a different positional isomer or mono-halogenated derivative cannot preserve the intended reactivity profile or biological outcome.

Quantitative Procurement Evidence: 3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9) vs. Comparators


Positional Isomer Purity Specifications: 96-97% Target Compound vs. Lower Available Purity in Isomers

The target compound 3-(3-chloro-5-fluorophenyl)-1-propene is commercially available at a baseline purity of 96% (AKSci) and 97% (abcr, Fluorochem), with multiple vendors offering verified specifications . In contrast, the positional isomer 3-(4-chloro-3-fluorophenyl)-1-propene (CAS 842124-20-3) is only listed at 95% minimum purity, and several suppliers have discontinued stocking this isomer entirely . The 3-chloro-4-fluoro isomer (CAS 121626-73-1) similarly lacks the 97% purity grade availability. Higher baseline purity reduces the impurity burden in subsequent reaction steps and minimizes the need for additional purification prior to use in sensitive catalytic transformations.

Medicinal Chemistry Bromodomain Inhibition Cross-Coupling

Patent-Validated Structural Requirement: 3-Chloro-5-Fluoro Substitution Pattern in Bromodomain Inhibitor Scaffolds

Patent DK2646446T3 (Bromodomain Inhibitors and Uses Thereof) explicitly claims compounds incorporating the 3-chloro-5-fluorophenyl moiety as essential components of bromodomain-binding scaffolds [1]. The 3-chloro-5-fluoro substitution pattern is structurally validated as part of a pharmacophore that enables selective engagement with bromodomain proteins including BRD4 and BRDT. Binding data from related scaffolds indicate Kd values in the low nanomolar range (e.g., 3 nM for human BRDT bromodomain 2) when the appropriate 3-chloro-5-fluorophenyl-derived fragment is incorporated [2]. Neither the 3-chloro-4-fluorophenyl isomer nor the 4-chloro-3-fluorophenyl isomer is claimed as interchangeable within this patent family, confirming the substitution specificity required for biological activity.

Epigenetics BET Inhibition Drug Discovery

Distinct Physical Property Profile vs. Mono-Halogenated Analogs: Density and Boiling Point Differentiation

The target compound exhibits a predicted density of 1.137 g/cm³ and a reported boiling point of 67°C at 5 mmHg . The mono-chlorinated analog 3-(3-chlorophenyl)-1-propene (CAS 3840-17-3) differs substantially in molecular weight (152.62 vs. 170.61 g/mol) and is expected to have a lower boiling point and density due to the absence of the electronegative fluorine substituent . The presence of fluorine in the target compound increases molecular weight by approximately 18 g/mol and alters the dipole moment, which directly impacts chromatographic retention times, liquid-liquid extraction behavior, and distillation parameters during purification workflows. These differences are non-trivial for process chemists optimizing isolation protocols.

Physical Organic Chemistry Process Development Purification

Allyl Handle Reactivity: Preserved Terminal Alkene for Cross-Coupling and Functionalization

The target compound retains a terminal allyl (prop-1-ene) substituent with the alkene intact, providing a reactive handle for a range of transformations including hydroboration, Heck coupling, epoxidation, and allylic substitution. This contrasts with more highly substituted propene derivatives such as 2-chloro-3-(3-chloro-4-fluorophenyl)-1-propene (CAS 951888-14-5), which incorporates an additional chlorine atom at the allylic position (MF: C9H7Cl2F, MW: 205.06 g/mol) [1]. The extra chlorine in the comparator alters both steric accessibility and electronic character of the allyl moiety, complicating regioselectivity in subsequent transformations. The simpler allyl group in the target compound offers greater synthetic versatility and predictable regiochemical outcomes in electrophilic addition reactions.

Synthetic Methodology Cross-Coupling Allylation

Storage and Handling Differentiation: Specified Cold-Chain Requirement

The target compound has an explicit storage temperature specification of 2-8°C as documented by Sigma-Aldrich, indicating a requirement for refrigerated storage to maintain long-term stability of the allyl-bearing halogenated aromatic . This is a critical procurement and inventory management consideration. In contrast, the mono-chlorinated analog 3-(3-chlorophenyl)-1-propene (CAS 3840-17-3) carries a vendor recommendation for "long-term storage in a cool, dry place" without a specified temperature-controlled requirement . The presence of both chloro and fluoro substituents on the phenyl ring may influence the compound's susceptibility to thermal degradation or polymerization, necessitating the more stringent cold-chain storage protocol. Laboratories without validated cold storage capacity must account for this requirement in their procurement planning.

Compound Stability Procurement Logistics Inventory Management

Commercial Availability and Supply Chain Viability

3-(3-Chloro-5-fluorophenyl)-1-propene is stocked by multiple reputable commercial suppliers including AKSci, abcr, Apollo Scientific, Fluorochem, and AA Blocks, with confirmed purity grades ranging from 95% to 97% and product availability as of current catalog listings . In contrast, the positional isomer 3-(4-chloro-3-fluorophenyl)-1-propene (CAS 842124-20-3) is explicitly marked as discontinued or out of stock across multiple vendor platforms including CymitQuimica (Biosynth) and Fluorochem . This divergence in supply chain viability means that researchers requiring the 3-chloro-5-fluoro substitution pattern can source the target compound from a competitive vendor landscape with consistent availability, whereas programs relying on alternative isomers face procurement delays or may need to pursue custom synthesis.

Supply Chain Vendor Sourcing Research Procurement

Procurement-Driven Application Scenarios for 3-(3-Chloro-5-fluorophenyl)-1-propene (CAS 842124-18-9)


Bromodomain and BET Inhibitor Medicinal Chemistry Programs

This compound serves as a key intermediate in the synthesis of bromodomain inhibitors targeting BET family proteins (BRD2, BRD3, BRD4, BRDT). The 3-chloro-5-fluorophenyl substitution pattern is specifically claimed in patent DK2646446T3 and validated in binding assays showing low nanomolar affinity (e.g., Kd = 3 nM for BRDT bromodomain 2 with related scaffolds) [1]. Procurement of this exact substitution pattern is mandatory for replicating patented inhibitor scaffolds; positional isomers will not produce the intended binding orientation or affinity. The allyl handle provides a functionalizable tether for further elaboration into bioactive molecules.

Suzuki-Miyaura Cross-Coupling and Biaryl Synthesis

The chloro substituent at the 3-position of the phenyl ring serves as an electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions, enabling the construction of substituted biaryl systems [1]. The presence of both chloro and fluoro groups allows for chemoselective coupling strategies: the chloro group can undergo cross-coupling while the fluoro group remains intact for subsequent transformations or for modulating electronic properties of the final biaryl product. The terminal alkene remains available for orthogonal functionalization via hydroboration, Heck coupling, or epoxidation without interfering with aryl halide reactivity.

Synthesis of Fluorinated Heterocyclic Scaffolds via Allyl Functionalization

The terminal allyl group enables construction of diverse heterocyclic systems through cycloaddition, epoxidation, or hydroboration-oxidation sequences. The 3-chloro-5-fluoro substitution pattern imparts a distinct electronic profile (predicted density 1.137 g/cm³) that influences reaction kinetics and regioselectivity compared to non-fluorinated or differently substituted analogs [1]. Researchers developing fluorinated isoxazoles, pyrazoles, or morpholine derivatives can use this compound as a convergent building block, leveraging the allyl group for ring formation while retaining both halogen atoms for subsequent diversification.

Structure-Activity Relationship Studies of Halogenated Aromatic Pharmacophores

In medicinal chemistry programs exploring the effect of halogen substitution patterns on target binding and metabolic stability, 3-(3-chloro-5-fluorophenyl)-1-propene provides a defined benchmark for the 3-chloro-5-fluoro regioisomer. Comparative studies with the 3-chloro-4-fluoro isomer (CAS 121626-73-1), 4-chloro-3-fluoro isomer (CAS 842124-20-3), and mono-halogenated analog 3-(3-chlorophenyl)-1-propene (CAS 3840-17-3) can systematically interrogate how halogen position and composition affect lipophilicity (via fluorine's electronegativity), metabolic oxidative stability, and steric accommodation within binding pockets [1]. The multi-vendor availability and established purity specifications (96-97%) ensure consistent compound quality across comparative SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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